2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a compound of interest due to its unique structural attributes and potential applications in various fields such as chemistry, biology, and medicine. This article delves into the synthesis, chemical properties, and scientific significance of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can be approached through several synthetic routes. One common method involves the reaction of 2-(4-(isopropylthio)phenyl)acetic acid with the appropriate amine derivative. The reaction conditions typically involve the use of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions often include careful control of temperature, pressure, and the use of automated reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide undergoes several types of chemical reactions:
1. Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
2. Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride to reduce ketones, nitro groups, or other reducible functionalities.
3. Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
For these reactions, common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, methanol, toluene
Major products formed from these reactions include sulfoxides, sulfones, and reduced derivatives of the original compound.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide finds applications in various scientific research fields:
1. Chemistry: Its unique structural features make it a valuable compound in the development of new synthetic methodologies and reaction mechanisms.
2. Biology: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
3. Medicine: The compound may serve as a lead molecule in drug discovery and development, particularly for targeting specific enzymes or receptors.
4. Industry:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets and modulating their activity, either by inhibition or activation. The pathways involved can vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
When comparing 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide with similar compounds, several unique features stand out:
1. Structural uniqueness: The presence of the isopropylthio group and the pyrazole-pyridine framework sets it apart from other compounds with similar backbones.
2. Chemical reactivity: The compound's specific reactivity profile, particularly in oxidation and reduction reactions, highlights its distinct chemical behavior.
List of Similar Compounds
2-(4-methylphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
2-(4-(methylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propionamide
Through detailed analysis of its preparation methods, chemical reactions, scientific research applications, and unique mechanism of action, we gain a comprehensive understanding of this compound, underscoring its significance in various scientific fields.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-15(2)27-19-8-6-16(7-9-19)11-20(26)23-12-17-5-4-10-22-21(17)18-13-24-25(3)14-18/h4-10,13-15H,11-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQPKHGWDDBFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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